molecular formula C20H25N3O5S B3867107 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3867107
M. Wt: 419.5 g/mol
InChI Key: NTLXFPWZDKNUEV-LGMDPLHJSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a dimethoxyphenyl group, and a methylpiperazinyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core and the subsequent introduction of the dimethoxyphenyl and methylpiperazinyl groups. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-thiazolidine-2,4-dione. This intermediate is then reacted with 3-(4-methylpiperazin-1-yl)-3-oxopropyl chloride under basic conditions to yield the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity. Scale-up processes would also consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has been investigated for various scientific research applications:

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling, leading to altered cellular responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Piperazine derivatives: Compounds containing the piperazine ring are often used in pharmaceuticals for their diverse biological activities.

    Dimethoxyphenyl derivatives: These compounds are known for their potential as bioactive molecules with various therapeutic applications.

The uniqueness of this compound lies in its combination of these functional groups, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-21-8-10-22(11-9-21)18(24)6-7-23-19(25)17(29-20(23)26)13-14-4-5-15(27-2)16(12-14)28-3/h4-5,12-13H,6-11H2,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLXFPWZDKNUEV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione

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